4-Amino-3-methoxybenzeneethanamine-d4
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Overview
Description
4-Amino-3-methoxybenzeneethanamine-d4 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methoxybenzeneethanamine-d4 typically involves the introduction of deuterium into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often require controlled environments to ensure the incorporation of deuterium at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process may include the use of specialized equipment and techniques to handle deuterated compounds safely and efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-methoxybenzeneethanamine-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
4-Amino-3-methoxybenzeneethanamine-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound for tracing reaction pathways and studying reaction mechanisms.
Biology: Employed in proteomics research to study protein structures and functions.
Medicine: Utilized in the development of pharmaceuticals and diagnostic agents.
Industry: Applied in the synthesis of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 4-Amino-3-methoxybenzeneethanamine-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, making it a valuable tool for studying biochemical processes and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-methoxybenzeneethanamine: The non-deuterated version of the compound.
4-Amino-3-methoxybenzoic acid: A related compound with a carboxylic acid group instead of an ethanamine group.
4-Amino-N,N-dimethylbenzamide: Another related compound with a different functional group
Uniqueness
4-Amino-3-methoxybenzeneethanamine-d4 is unique due to the presence of deuterium, which provides distinct advantages in research applications. The deuterium atoms can enhance the stability and alter the reaction kinetics of the compound, making it a valuable tool for studying complex biochemical processes and developing new materials .
Properties
CAS No. |
74719-63-4 |
---|---|
Molecular Formula |
C16H19NO2 |
Molecular Weight |
261.357 |
IUPAC Name |
1,1,2,2-tetradeuterio-2-(3-methoxy-4-phenylmethoxyphenyl)ethanamine |
InChI |
InChI=1S/C16H19NO2/c1-18-16-11-13(9-10-17)7-8-15(16)19-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12,17H2,1H3/i9D2,10D2 |
InChI Key |
GLMWLELOJCRYRI-YQUBHJMPSA-N |
SMILES |
COC1=C(C=CC(=C1)CCN)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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